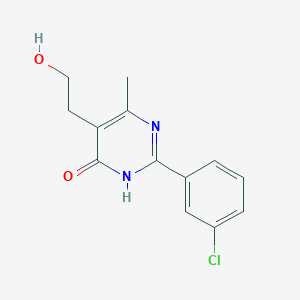
2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Übersicht
Beschreibung
2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, with the CAS number 1239781-15-7, is a pyrimidine derivative that has garnered attention for its potential biological activities. Its molecular formula is and it has a molar mass of 264.71 g/mol. This compound is noted for its structural characteristics that may contribute to various pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating its potential as an antiviral and anticancer agent. The following sections summarize key findings related to its biological activities.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, a study highlighted the efficacy of pyrimidine derivatives in inhibiting viral replication, particularly against Hepatitis C virus (HCV) by targeting NS5B RNA polymerase. While specific IC50 values for this compound are not widely reported, related compounds have shown IC50 values ranging from 0.20 μM to 0.35 μM against various viral targets .
Anticancer Activity
In vitro studies have demonstrated that pyrimidine derivatives can inhibit the proliferation of cancer cell lines. For example, compounds with similar structures have been reported to exhibit antiproliferative effects against hematological malignancies and solid tumors. The mechanism often involves the inhibition of key kinases involved in cell signaling pathways .
Study 1: Antiviral Efficacy
In a comparative study examining various pyrimidine derivatives, researchers found that a compound structurally related to this compound inhibited HCV replication with an IC50 value of approximately 32 μM. This suggests potential for further development as an antiviral agent .
Study 2: Anticancer Properties
Another study evaluated the effects of pyrimidine derivatives on cancer cell lines, revealing that certain modifications at the 5-position of the pyrimidine ring significantly enhanced anticancer activity. The compound exhibited low toxicity while effectively reducing tumor cell viability in vitro .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 264.71 g/mol |
| CAS Number | 1239781-15-7 |
| Antiviral IC50 (related compounds) | Approximately 0.20 - 0.35 μM |
| Anticancer IC50 (related compounds) | Varies based on structure |
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-11(5-6-17)13(18)16-12(15-8)9-3-2-4-10(14)7-9/h2-4,7,17H,5-6H2,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFOFXXEIYPUNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC(=CC=C2)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















